2-Nitronaphthalene-1-carboxylic acid
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Overview
Description
2-Nitronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7NO4. It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to the naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitronaphthalene-1-carboxylic acid can be synthesized through the nitration of naphthalene followed by carboxylation. One common method involves the nitration of naphthalene using a mixture of nitric acid and sulfuric acid to produce 2-nitronaphthalene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step is carefully monitored to prevent over-nitration, and the carboxylation step is optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Nitronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form corresponding carboxylate salts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Reduction: 2-Aminonaphthalene-1-carboxylic acid.
Oxidation: Carboxylate salts.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Nitronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Nitronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1-Nitronaphthalene: Isomer with the nitro group at a different position, leading to different reactivity and properties.
2-Methyl-1-nitronaphthalene: Contains a methyl group, affecting its chemical behavior and applications.
Uniqueness: 2-Nitronaphthalene-1-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
91059-58-4 |
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Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
2-nitronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15)16/h1-6H,(H,13,14) |
InChI Key |
OKTCWIPWLOOKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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